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Compound of Interest

Compound Name: N-propylpropanamide

Cat. No.: B3051226 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of N-propylpropanamide, a key molecule in various research and

development applications. This guide provides a comprehensive overview for researchers,

scientists, and drug development professionals.

N-propylpropanamide (C₆H₁₃NO, Mol. Wt.: 115.17 g/mol ) is a secondary amide that serves

as a valuable building block in organic synthesis and is of interest in the study of peptide

chemistry and material science. A thorough understanding of its spectroscopic characteristics is

fundamental for its identification, characterization, and quality control. This technical guide

presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data,

complete with experimental protocols and structural assignments.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N-propylpropanamide.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3051226?utm_src=pdf-interest
https://www.benchchem.com/product/b3051226?utm_src=pdf-body
https://www.benchchem.com/product/b3051226?utm_src=pdf-body
https://www.benchchem.com/product/b3051226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.61 broad singlet 1H - -NH-

3.16 quartet 2H 7.0
-NH-CH₂-CH₂-

CH₃

2.14 quartet 2H 7.5 -CO-CH₂-CH₃

1.52 sextet 2H 7.0
-NH-CH₂-CH₂-

CH₃

1.14 triplet 3H 7.5 -CO-CH₂-CH₃

0.91 triplet 3H 7.0
-NH-CH₂-CH₂-

CH₃

Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

173.61 C=O

41.24 -NH-CH₂-CH₂-CH₃

29.69 -CO-CH₂-CH₃

22.88 -NH-CH₂-CH₂-CH₃

11.45 -NH-CH₂-CH₂-CH₃

9.94 -CO-CH₂-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3292 Strong, Broad N-H stretch

3082 Medium N-H stretch (Amide A/B)

2966, 2935, 2875 Strong C-H stretch (alkyl)

1641 Strong C=O stretch (Amide I)

1556 Strong
N-H bend, C-N stretch (Amide

II)

1460 Medium C-H bend (CH₂)

1286 Medium C-N stretch

Table 4: Mass Spectrometry Data (Electron Ionization,
EI)

m/z Relative Intensity (%) Proposed Fragment

115 25 [M]⁺ (Molecular Ion)

86 100 [M - C₂H₅]⁺

72 80 [M - C₃H₇]⁺

58 60 [CH₃CH₂CONH]⁺

44 55 [CONH₂]⁺

29 40 [CH₃CH₂]⁺

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for small

organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of N-propylpropanamide in

deuterated chloroform (CDCl₃) was prepared. ¹H and ¹³C NMR spectra were recorded on a 90
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MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, data were

acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a

relaxation delay that allows for full spin relaxation.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FT-IR) spectrometer. A thin liquid film of neat N-propylpropanamide was placed between two

potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹,

with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS): The mass spectrum was acquired using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample

was introduced into the GC, which separated it from any impurities. The eluted compound then

entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting

fragments were separated by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like N-propylpropanamide.
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A general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when

combined, allows for the unambiguous structural elucidation of N-propylpropanamide.
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Relationship between spectroscopic data and structure.

To cite this document: BenchChem. [Spectroscopic Profile of N-propylpropanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051226#spectroscopic-data-of-n-
propylpropanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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